3-(5-Fluoro-2-methylphenyl)oxolan-3-ol
Description
3-(5-Fluoro-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative characterized by a hydroxyl group at position 3 of the oxolane ring and a 5-fluoro-2-methylphenyl substituent.
The compound’s synthesis likely involves strategies similar to those for other oxolan-3-ol derivatives, such as cyclization of diols or functionalization of preformed oxolane rings. For example, details the synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol via dehydration–cyclization reactions, suggesting analogous methods could apply to introduce the 5-fluoro-2-methylphenyl group . Fluorine’s electronegativity and the methyl group’s lipophilicity may enhance metabolic stability and membrane permeability, making this compound of interest in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYZDHVIZOCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(5-Fluoro-2-methylphenyl)oxolan-3-ol with structurally related oxolane derivatives:
Key Observations:
Substituent Effects: The 5-fluoro-2-methylphenyl group in the target compound contrasts with the purine bases in clofarabine and related nucleoside analogs. This substitution eliminates direct hydrogen-bonding interactions critical for nucleic acid targeting but may enhance binding to hydrophobic enzyme pockets .
Synthetic Accessibility: The allyl-substituted oxolan-3-ol () highlights the versatility of oxolane rings in accommodating diverse substituents.
The target compound’s fluorophenyl group could similarly modulate enzyme inhibition but with distinct selectivity profiles .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
